- Synthesis and bioactivities study of new antibacterial peptide mimics: The dialkyl cationic amphiphilesDi-tert-butyl dicarbonateEuropean Journal of Medicinal Chemistry, 2018, (2001), 1489-1509,
Cas no 97745-69-2 ((S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid)

(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
- (2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- (S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
- 11-Oxa-2,4,9-triazatridecanoicacid,8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-di...
- 11-Oxa-2,4,9-triazatridecanoicacid,8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-,1-(1,1-dimethyle
- Boc-Arg(Boc)?-OH
- Boc-Arg(Boc)₂-OH
- Nα,Nω,Nω'-Tris-Boc-L-arginine
- TRI-BOC-L-ARGININE
- (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
- Nalpha,Nomega,Nomega'-Tris-Boc-L-arginine
- Boc-Arg(Boc)-OH
- 2-(tert-Butoxycarbonylamino)-5-[2,3-bis(tert-butoxycarbonyl)guanidino]valeric acid
- 1-(1,1-Dimethylethyl) (8S)-8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-11-oxa-2,4,9-triazatridecanoate (ACI)
- L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-N5-[[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]- (ZCI)
- L
- 11-Oxa-2,4,9-triazatridecanoic acid 8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-, 1-(1,1-dimethylethyl) ester (8S)-
- 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-, 1-(1,1-dimethylethyl) ester, (S)-
- 11-Oxa-2,4,9-triazatridecanoicacid,8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-,1-(1,1-dimethylethyl) ester, (8S)-
- N2,N5-bis(tert-butoxycarbonyl)-N5-{[(tert-butoxycarbonyl)amino](imino)methyl}-L-ornithine
- BOC-ARGININE(BOC)2-OH
- Boc-L-Arg(Boc)2-OH
- Nα,Nω,Nω'-Tris-Boc-L-arginine≥ 97% (HPLC)
- N-ALPHA,N-OMEGA1,N-OMEGA2-TRI-T-BUTOXYCARBONYL-L-ARGININE
-
- MDL: MFCD00236819
- Inchi: 1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-25(18(30)33-21(7,8)9)15(22)24-17(29)32-20(4,5)6/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,29)/t13-/m0/s1
- InChI Key: DJIMINUZVZUBRO-ZDUSSCGKSA-N
- SMILES: C(OC(C)(C)C)(=O)NC(=N)N(C(OC(C)(C)C)=O)CCC[C@@H](C(O)=O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 474.26900
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 33
- Rotatable Bond Count: 14
- Complexity: 698
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4
- Topological Polar Surface Area: 165
- Tautomer Count: 10
Experimental Properties
- Density: 1.18±0.1 g/cm3(Predicted)
- Solubility: DMF:30mg/mL; DMSO:30mg/mL;乙醇:30mg/mL;乙醇:PBS (pH 7.2) (1:5): 0.16 mg/mL
- PSA: 164.65000
- LogP: 4.32260
- pka: 3.96±0.21(Predicted)
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid Security Information
- Storage Condition:-15°C
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S33050-100mg |
BOC-ARG(BOC)2-OH |
97745-69-2 | 95% | 100mg |
¥140.0 | 2024-07-19 | |
eNovation Chemicals LLC | Y1015404-5g |
11-Oxa-2,4,9-triazatridecanoic acid,8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-, 1-(1,1-dimethylethyl) ester, (8S)- |
97745-69-2 | 95+% | 5g |
$465 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF039-200mg |
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid |
97745-69-2 | 95+% | 200mg |
533.0CNY | 2021-08-04 | |
TRC | S117495-100mg |
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid |
97745-69-2 | 100mg |
$ 115.00 | 2022-06-03 | ||
TRC | S117495-250mg |
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid |
97745-69-2 | 250mg |
$ 235.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF039-50mg |
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid |
97745-69-2 | 95+% | 50mg |
213.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | Y1015404-1g |
11-Oxa-2,4,9-triazatridecanoic acid,8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-, 1-(1,1-dimethylethyl) ester, (8S)- |
97745-69-2 | 95+% | 1g |
$110 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200975-1g |
BOC-ARG(BOC)2-OH |
97745-69-2 | 97% | 1g |
¥802.00 | 2024-04-23 | |
Chemenu | CM195295-1g |
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid |
97745-69-2 | 95% | 1g |
$228 | 2023-02-18 | |
Chemenu | CM195295-25g |
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid |
97745-69-2 | 95% | 25g |
$2141 | 2021-06-09 |
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid Production Method
Production Method 1
1.2 0 °C; 48 h, rt
Production Method 2
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt; 39 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
- N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: five isoforms whose obtainment depends on procedure and scrupulous NMR confirmation of their structuresResearch on Chemical Intermediates, 2018, 44(3), 1811-1832,
Production Method 3
2.1 Catalysts: Dabco
3.1 -
- Di-tert-butyl dicarbonatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, , 1-7,
Production Method 4
- Activation of carboxylic acids by pyrocarbonates. Synthesis of arylamides of N-protected amino acids and small peptides using dialkyl pyrocarbonates as condensing reagentsNα,NG,NG-Tri-tert-butyloxycarbonylarginine. A new arginine derivative for peptide synthesisInternational Journal of Peptide & Protein Research, 1994, 44(1), 36-48,
Production Method 5
2.1 -
- Di-tert-butyl dicarbonatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, , 1-7,
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
- N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: five isoforms whose obtainment depends on procedure and scrupulous NMR confirmation of their structuresResearch on Chemical Intermediates, 2018, 44(3), 1811-1832,
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid Raw materials
- L-Arginine hydrochloride
- L-Arginine
- Di-tert-butyl dicarbonate
- (S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid
- Carbonic acid,mono(1,1-dimethylethyl) ester, potassium salt (1:1)
- Di-tert-butyl tricarbonate
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid Preparation Products
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid Related Literature
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on (S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
Compound CAS No. 97745-69-2: (S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic Acid
The compound with CAS No. 97745-69-2, known as (S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and biochemistry. This compound is characterized by its complex structure, which includes a pentanoic acid backbone and multiple tert-butoxycarbonyl (Boc) protecting groups. The presence of these groups suggests that this molecule is likely used as an intermediate in peptide synthesis or as a building block for more complex structures.
Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. For instance, the use of Boc protecting groups in peptide synthesis has been extensively explored due to their stability under various reaction conditions and their ease of removal during the final stages of synthesis. This makes (S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid a valuable tool in the construction of bioactive molecules with precise stereochemistry and functional group placement.
Moreover, the stereochemistry of this compound, as indicated by the (S) designation, plays a crucial role in its biological activity. Stereoisomers often exhibit vastly different pharmacological properties, and the ability to control stereochemistry during synthesis is a key aspect of modern drug discovery. This compound's structure suggests that it may be involved in the synthesis of enantiomerically pure peptides or proteins, which are essential for understanding biological processes at a molecular level.
In terms of applications, this compound could be utilized in the development of enzyme inhibitors or receptor agonists/antagonists. The guanidino group present in its structure is known to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding affinity. By incorporating such functional groups into larger molecules, researchers can design compounds with high specificity and potency against target proteins.
Recent advancements in computational chemistry have also enabled researchers to predict the behavior of such compounds in various biological systems. Molecular modeling techniques can provide insights into the compound's stability, solubility, and potential interactions with cellular components. These predictions are invaluable for guiding experimental work and optimizing synthetic routes.
In conclusion, (S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid represents a significant advancement in the field of organic synthesis. Its unique structure and functional groups make it a versatile building block for constructing complex biomolecules with tailored properties. As research continues to uncover new applications for such compounds, their role in drug discovery and development is expected to grow significantly.
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